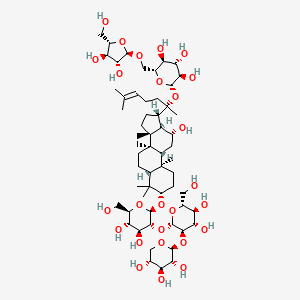

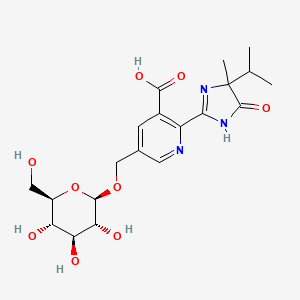

Notoginsenoside FP2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Notoginsenoside FP2 is a dammarane-Type Bisdesmoside isolated from the Fruit Pedicels of Panax notoginseng . It has potential to treat cardiovascular disease .

Synthesis Analysis

Notoginsenoside FP2 is a natural product found in Panax notoginseng . The isolation and analysis of ginseng, including Notoginsenoside FP2, require multidisciplinary techniques . The sensitivity of CAD was higher than that of ELSD or UV in the quantitative analysis of notoginsenoside R1, ginsenosides Rg1, Re, Rb1, Rg2, Rh1, and Rd in 30 batches of P. notoginseng samples .Molecular Structure Analysis

The molecular formula of Notoginsenoside FP2 is C58H98O26 . Its molecular weight is 1211.4 g/mol . The IUPAC name and InChI are also available .Physical And Chemical Properties Analysis

Notoginsenoside FP2 is a natural product found in Panax notoginseng . Its molecular weight is 1211.4 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Cardiovascular Disease Research

Notoginsenoside FP2, a dammarane-Type Bisdesmoside, has shown potential in research related to cardiovascular diseases . It can be used for research on cardiovascular disease .

Extraction and Separation Process

Notoginsenoside FP2 can be extracted from Panax notoginseng leaves . The extraction process can be optimized using Response Surface Methodology (RSM) and ultrasound-assisted extraction (UAE) .

Enrichment Process

Notoginsenoside FP2 can be enriched from Panax notoginseng through nine macroporous resins . HPD-100 macroporous resins were selected for preliminary enrichment of Notoginsenoside FP2 due to its economic costs and benefits .

Glycobiology Research

Notoginsenoside FP2 can help customers carry out research on glycobiology .

Bioactive Compounds Research

Notoginsenoside FP2 is a bioactive compound . It can be used in research related to bioactive compounds .

作用機序

- CYP enzymes play a crucial role in drug metabolism, including the breakdown of warfarin, a commonly used anticoagulant .

- This modulation affects warfarin clearance and systemic exposure, leading to changes in prothrombin time (PT) and international normalized ratio (INR) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Notoginsenoside FP2 is absorbed after oral administration. It distributes to tissues, including the liver. It interacts with CYP enzymes (CYP1A2 and CYP3A4). Elimination occurs via urine and bile.

Result of Action

Action Environment

: Qian, J., Chen, W., Wu, J., Lv, M., Jiang, S., Zeng, Z., Fang, Z., Chen, M., & Zhang, J. (2022). Effects and Mechanism of Action of Panax notoginseng Saponins on the Pharmacokinetics of Warfarin. European Journal of Drug Metabolism and Pharmacokinetics, 47(2), 331–342. Link

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-HOJZLLFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Notoginsenoside FP2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)